REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][c:5]([NH2:8])[cH:6][cH:7]1.[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[c:15]1([O:21][C:22](=[O:23])[Cl:24])[cH:16][cH:17][cH:18][cH:19][cH:20]1.[cH:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1>>[Br:1][c:2]1[n:3][cH:4][c:5]([NH:8][C:22]([O:21][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)=[O:23])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(Br)nc1)Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |